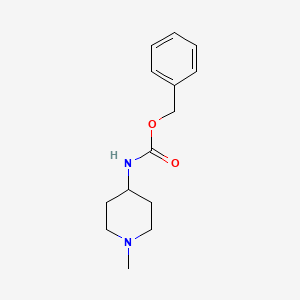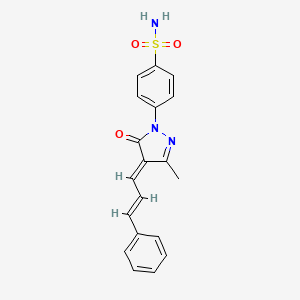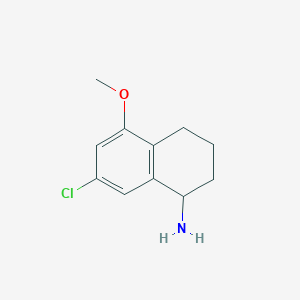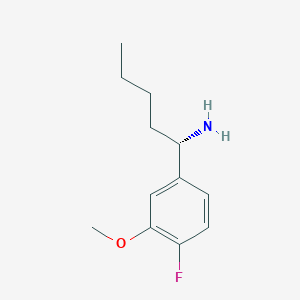
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on a phenyl ring, attached to a pentan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde is reacted with the chiral amine precursor under reductive amination conditions to form the corresponding imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalytic hydrogenation and continuous flow processes might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity and selectivity, while the chiral amine moiety may influence the compound’s stereospecific interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Fluorophenyl)pentan-1-amine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(S)-1-(3-Methoxyphenyl)pentan-1-amine: Lacks the fluoro group, which may influence its binding properties and stability.
(S)-1-(4-Methoxyphenyl)pentan-1-amine: Lacks the fluoro group, potentially altering its pharmacological profile.
Uniqueness
(S)-1-(4-Fluoro-3-methoxyphenyl)pentan-1-amine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H18FNO |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
(1S)-1-(4-fluoro-3-methoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-3-4-5-11(14)9-6-7-10(13)12(8-9)15-2/h6-8,11H,3-5,14H2,1-2H3/t11-/m0/s1 |
Clé InChI |
LJGOPXOAAIYSBA-NSHDSACASA-N |
SMILES isomérique |
CCCC[C@@H](C1=CC(=C(C=C1)F)OC)N |
SMILES canonique |
CCCCC(C1=CC(=C(C=C1)F)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
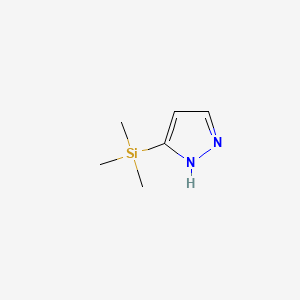
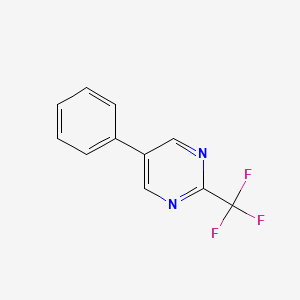
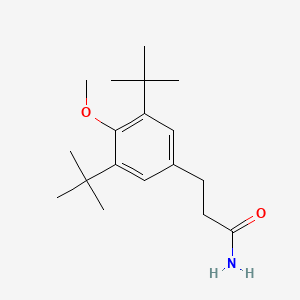
![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)
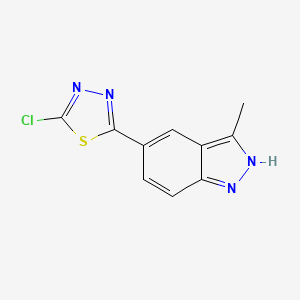
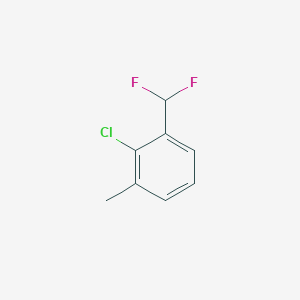
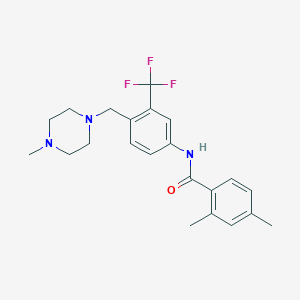
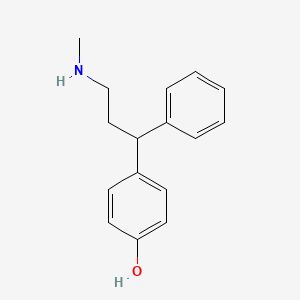
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
